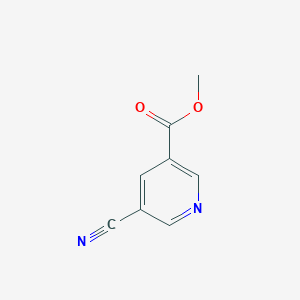

Methyl 5-cyanonicotinate

Overview

Description

Synthesis Analysis

Methyl 5-cyanonicotinate can be synthesized through various chemical pathways, including novel synthetic methods involving cyanoacetatoamide reacting with cycloalk-2-enones. This process leads to the formation of 5-cyanonpyridinophane-6-ones, which exhibit interesting structural and chemical properties (Nitta et al., 2005). Another method includes the transformation of 5-methylthionicotinamide-adenine dinucleotide to 3-cyano-5-methylpyridine-adenine dinucleotide through chemical conversion, showcasing the versatility of synthetic strategies for related compounds (Samama et al., 1981).

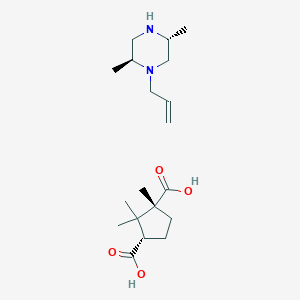

Molecular Structure Analysis

The molecular structure of this compound and related derivatives has been extensively studied through spectroscopic methods, X-ray crystallography, and theoretical calculations. These studies reveal the dynamic behavior of methylene chains and the structural deformation of the pyridone ring, providing insights into the compound's chemical behavior and reactivity (Nitta et al., 2005).

Chemical Reactions and Properties

This compound undergoes various chemical transformations, including reactions with aminodiols leading to novel 5-cyano-1-(dihydroxypropyl)-3-methyluracils through mechanisms such as the ANRORC type and Dimroth rearrangement depending on the solvent used (Gondela et al., 2004). These reactions highlight the compound's chemical versatility and potential for creating novel organic molecules.

Scientific Research Applications

Enzyme Inhibition Studies : Samama, Wrixon, and Biellmann (1981) found that 5-Methylnicotinamide-adenine dinucleotide, related to Methyl 5-cyanonicotinate, is an effective inhibitor for exploring the active site of liver alcohol dehydrogenase. This suggests its potential use in studying enzyme structures and functions (Samama, Wrixon, & Biellmann, 1981).

Leukotriene Synthesis : Hayes and Wallace (1990) identified Methyl 5S-(benzoyloxy)-6-oxohexanoate 2, a derivative of this compound, as a key intermediate in leukotriene synthesis. This compound plays a role in inflammatory and allergic responses (Hayes & Wallace, 1990).

Medical Applications : Stone (1966) discussed the use of Methyl-2-cyanoacrylate in skin grafting, highlighting its time-saving advantages and effective graft take compared to sutures (Stone, 1966).

Cancer Research and DNA Methylation : Several studies have focused on the role of methylated compounds in DNA methylation, which is crucial in cancer research and understanding gene regulation. For example, Eads et al. (2000) developed MethyLight, a sensitive assay for measuring DNA methylation in tumor samples (Eads et al., 2000).

Neurological Disorders : Kriaucionis and Heintz (2009) found 5-Hydroxymethylcytosine in brain cells, suggesting a potential role in neurological disorders (Kriaucionis & Heintz, 2009).

Chemical Synthesis : Wenkert et al. (1970) attempted to synthesize Iboga-Voacanga series indole alkaloids using methyl 5-formylnicotinate, a compound related to this compound (Wenkert et al., 1970).

Future Directions

While specific future directions for “Methyl 5-cyanonicotinate” are not available, research in the field of heterocyclic compounds is ongoing. Studies are revealing numerous natural products and synthetic derivatives incorporating a quinoline scaffold, which have potential biological and pharmaceutical activities .

Mechanism of Action

Target of Action

Methyl 5-cyanonicotinate, also known as Methyl nicotinate , is a methyl ester of Niacin . It primarily targets the peripheral vasculature . The compound’s action is thought to involve peripheral vasodilation .

Mode of Action

The mode of action of this compound involves enhancing local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . This vasodilation is thought to be promoted by the release of prostaglandin D2 .

Result of Action

The primary result of this compound’s action is the relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s vasodilatory effects, which enhance local blood flow and potentially alleviate inflammation and pain .

properties

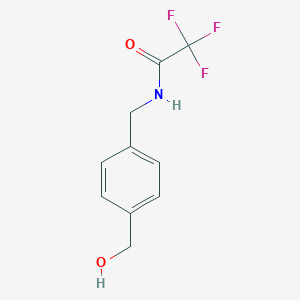

IUPAC Name |

methyl 5-cyanopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUVYUFWNPLVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545259 | |

| Record name | Methyl 5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106726-82-3 | |

| Record name | Methyl 5-cyanopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B20484.png)

![[Methylsulfanyl-[(3-prop-2-enylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanylmethylsulfanyl]methylidene]cyanamide](/img/structure/B20496.png)

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine](/img/structure/B20497.png)

![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)